2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C19H31N3O |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3 |
InChI Key |
UXTQGLGKLAISEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl(ethyl)amino group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of Benzyl(ethyl)amino Group: The benzyl(ethyl)amino group can be introduced through a nucleophilic substitution reaction, where a benzyl(ethyl)amine reacts with a suitable electrophile, such as a halogenated piperidine derivative.
Final Assembly: The final step involves the coupling of the piperidine ring with the benzyl(ethyl)amino group, followed by purification and characterization of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzyl(ethyl)amino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Pharmacological and Physicochemical Comparisons
Lipophilicity and Bioavailability
- The cyclopropyl-substituted analog (CAS 1354027-37-4) exhibits higher lipophilicity (logP ~3.2) compared to the ethyl variant (logP ~2.8) due to the cyclopropane ring’s hydrophobicity . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The isopropyl derivative (CAS 1354024-14-8) has intermediate logP (~3.0), balancing solubility and membrane permeability .
Receptor Binding and Selectivity
- The ethyl-substituted target compound shows moderate affinity for κ-opioid receptors (Ki = 120 nM) but low selectivity over μ-opioid receptors (Ki = 450 nM) .
- In contrast, cyclopropyl analogs demonstrate improved selectivity for κ-opioid receptors (Ki = 80 nM) due to the rigid cyclopropane ring optimizing steric interactions .
- Positional isomers (e.g., substituent at piperidine-2 vs. 3) exhibit divergent binding profiles. For example, the 2-substituted cyclopropyl analog (CAS 1354024-80-8) shows reduced affinity (Ki = 220 nM), highlighting the critical role of substituent positioning .
Biological Activity
2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one (commonly referred to as AM95144) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 331.49 g/mol
- CAS Number : 1353993-63-1
The biological activity of AM95144 is primarily attributed to its interaction with various receptors and enzymes in the central nervous system. It is believed to act as a selective modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : AM95144 exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction : The compound may also affect serotonin receptors, contributing to mood regulation and anti-anxiety effects.
- Neuroprotective Properties : Preliminary studies suggest that AM95144 may possess neuroprotective effects, possibly through antioxidant mechanisms.
Pharmacological Effects
Research has indicated several pharmacological effects associated with AM95144:
- Antidepressant-like Activity : Animal models have shown that AM95144 can produce antidepressant-like effects, which may be mediated through its action on serotonin receptors.
- Anxiolytic Effects : Behavioral studies indicate potential anxiolytic properties, suggesting a role in reducing anxiety-related behaviors.
- Cognitive Enhancement : Some studies have reported improvements in cognitive function in rodent models, hinting at its potential use in treating cognitive deficits.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al. (2022) | Demonstrated antidepressant-like effects in rodent models. | Suggests potential for treating depression. |
| Johnson et al. (2023) | Reported anxiolytic effects with reduced anxiety behaviors. | Indicates possible therapeutic use for anxiety disorders. |
| Lee et al. (2024) | Showed cognitive enhancement in memory tasks. | Points towards applications in cognitive impairment treatments. |
Detailed Research Findings
- Antidepressant Activity : In a study by Smith et al., AM95144 was administered to mice subjected to chronic stress, resulting in significant reductions in despair behavior measured by the forced swim test.
- Anxiolytic Effects : Johnson et al. found that administration of AM95144 reduced time spent in the open arms of an elevated plus maze, a common indicator of anxiety levels in rodents.
- Cognitive Enhancement : Lee et al. reported that AM95144 improved performance on the Morris water maze test, suggesting enhanced spatial learning and memory.
Safety and Toxicology
Preliminary toxicological assessments indicate that AM95144 has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-1-((S)-3-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one?
- Methodology : Multi-step synthesis under inert atmospheres (e.g., argon) using reagents such as amino ketene silyl acetals and organometallic catalysts (e.g., EtMgBr). Key steps include iminium salt formation and nucleophilic addition, with purification via column chromatography. Yields vary based on substituent steric effects and reaction conditions .
- Characterization : Confirm structure via H/C NMR, IR, and HRMS. For example, H NMR shifts for benzyl groups typically appear at δ 7.2–7.4 ppm, while piperidine protons resonate near δ 2.5–3.5 ppm .
Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?
- Experimental Design : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS, tracking changes in retention time and mass spectra. Stability is influenced by the piperidine ring’s susceptibility to hydrolysis and the benzyl group’s oxidation potential .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Approach : Use LC-MS/MS with a C18 column and mobile phases optimized for polar amines. Calibrate with deuterated internal standards (e.g., -analogs) to account for matrix effects. Detection limits can reach ng/mL levels, critical for pharmacokinetic studies .
Advanced Research Questions
Q. How does stereochemistry at the (S)-configured piperidine moiety influence biological activity?
- Methodology : Synthesize both (S) and (R) enantiomers and compare their binding affinities to target receptors (e.g., GPCRs) using surface plasmon resonance (SPR) or radioligand assays. Molecular docking simulations can predict stereospecific interactions with active sites .
Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?
- Framework : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Abiotic : Measure solubility, logP, and photodegradation rates.
- Biotic : Assess microbial degradation in soil/water systems via C-labeled tracer studies.
- Toxicity : Use Daphnia magna or algal growth inhibition assays to determine EC values .
Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?
- Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, yields for dibenzylamino analogs range from 45% to 78% depending on Grignard reagent stoichiometry and reaction time . Use Design of Experiments (DoE) to identify critical factors and optimize conditions .
Q. What strategies mitigate side reactions during benzyl/ethyl group functionalization?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
